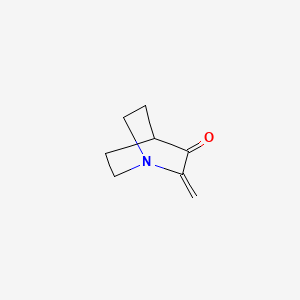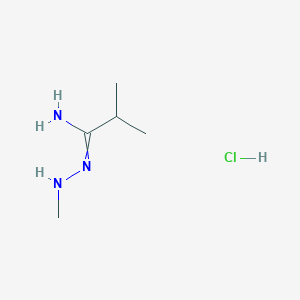
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride involves several steps, including the use of specific reagents and conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods also incorporate advanced purification techniques to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst choice, are optimized to achieve the desired reaction outcome.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride involves its interaction with specific molecular targets and pathways within a system. The compound exerts its effects by binding to these targets, which can lead to changes in the activity of enzymes, receptors, or other proteins. The pathways involved in the mechanism of action of this compound are complex and may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds: 1-(4-bromo-2-fluorophenyl)ethylazanium;chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as CID 12345678 and CID 87654321.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which allow it to participate in a wide range of reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVHOOLJEWKAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Br)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride](/img/structure/B8023934.png)







![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)

![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
